molecular formula C22H29NO5 B2495840 N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE CAS No. 1421485-20-2

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE

Cat. No.: B2495840
CAS No.: 1421485-20-2
M. Wt: 387.476
InChI Key: UXJTWROPQAXSEL-UHFFFAOYSA-N
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Description

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring substituted with dimethyl groups, a hydroxypropyl chain, and a methoxyphenyl group attached to an oxane ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the furan ring, the introduction of the hydroxypropyl chain, and the attachment of the methoxyphenyl group. Common synthetic routes may include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxypropyl Chain: This step often involves the use of hydroxypropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction using methoxybenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalyst Selection: Using efficient catalysts to speed up the reaction and improve selectivity.

    Reaction Temperature and Pressure: Controlling these parameters to ensure optimal reaction rates.

    Purification Techniques: Employing methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl chain can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The furan ring and other functional groups can be reduced under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Including halides, acids, or bases for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Biochemical pathways that are affected by the compound’s activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-4-(TRIFLUOROMETHOXY)BENZAMIDE
  • N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-4-PHENYLBUTANAMIDE

Uniqueness

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-4-(4-METHOXYPHENYL)OXANE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-(4-methoxyphenyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO5/c1-15-14-19(16(2)28-15)20(24)8-11-23-21(25)22(9-12-27-13-10-22)17-4-6-18(26-3)7-5-17/h4-7,14,20,24H,8-13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJTWROPQAXSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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